molecular formula C16H16BrNO2S B2495528 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 663205-73-0

2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2495528
CAS No.: 663205-73-0
M. Wt: 366.27
InChI Key: BALJXXHMMAMMRA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While explicit NMR data for this compound are unavailable, structural analogs suggest the following assignments:

Proton Environment Expected Chemical Shift (δ, ppm)
Methoxy (–OCH₃) 3.8–3.9 (singlet)
Methyl (–CH₃) 2.1–2.3 (singlet)
Aromatic protons 6.5–7.8 (multiplet patterns)
Acetamide NH 8.5–9.5 (broad singlet)

Carbon-13 NMR would show distinct signals for carbonyl carbons (165–175 ppm), aromatic carbons (110–150 ppm), and methyl/methoxy groups (20–60 ppm).

Infrared (IR) and Raman Vibrational Signatures

Key IR/Raman bands for functional groups:

Functional Group IR (cm⁻¹) Raman (cm⁻¹)
C=O (amide) 1650–1700 1650–1680
C–S (sulfanyl) 750–850 700–850
C–Br (aromatic) 600–650 550–600
N–H (amide) 3300–3500 Weak/absent

Vibrational modes are influenced by conjugation and electron-withdrawing effects of bromine.

Mass Spectrometric Fragmentation Patterns

The molecular ion [M]⁺ appears at m/z 366 , with characteristic fragmentation pathways:

  • Loss of Br (79 Da): m/z 287 (C₁₆H₁₆NO₂S)
  • Cleavage of C–S bond : m/z 233 (C₁₂H₁₆BrNO₂) + m/z 133 (C₆H₅S)
  • Acetamide degradation : m/z 149 (C₉H₁₀O) + m/z 217 (C₇H₆BrNO₂).

Computational Chemistry Predictions

Density Functional Theory (DFT)-Optimized Geometries

DFT calculations (e.g., B3LYP/6-31G*) predict:

Parameter Value
C–S bond length 1.78–1.82 Å
C=O bond length 1.22–1.25 Å
Dihedral angle (acetamide–aromatic) ~75°

These values align with experimental crystallographic data.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis highlights:

  • HOMO : Localized on the aromatic rings (π orbitals)
  • LUMO : Dominated by the acetamide carbonyl (π*)
  • Energy gap : ~5–6 eV (typical for aromatic systems).

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-11-3-8-15(20-2)14(9-11)18-16(19)10-21-13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALJXXHMMAMMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 4-bromothiophenol with 2-methoxy-5-methylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds structurally similar to 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide exhibit significant anti-inflammatory properties. These compounds are being investigated for their potential to treat inflammatory diseases and conditions associated with adverse immune responses. The presence of the bromophenyl and sulfanyl groups may enhance the compound's ability to modulate inflammatory pathways, thus providing a therapeutic avenue for conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

The phenylacetamide derivatives have been explored for their antimicrobial properties. The structural similarity of these compounds to natural antibiotics suggests potential efficacy against various bacterial strains. In particular, studies have reported that modifications to the phenylacetamide structure can lead to enhanced antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing related phenylacetamide derivatives demonstrated the importance of structural modifications in enhancing biological activity. The synthesis involved reacting 4-bromophenylacetyl chloride with 2-methoxyaniline under controlled conditions, yielding a product with promising biological properties. The crystal structure revealed significant intermolecular interactions that may contribute to its pharmacological effects .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the structure-activity relationship of various phenylacetamides, including those similar to 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide . The findings indicated that specific substitutions on the aromatic rings significantly influenced the compounds' potency against target pathogens. This study underscores the importance of chemical modifications in developing more effective antimicrobial agents .

Data Table: Summary of Biological Activities

Compound NameActivity TypeReference
2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamideAnti-inflammatory
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamideAntimicrobial
Sodium (E)-2-{2-methoxy-5-[(trimethoxystyrylsulfonyl)methyl]phenylamino}acetateAnti-cancer

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and methoxy-methylphenyl groups may play a role in binding to these targets, while the sulfanyl-acetamide linkage could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Analog 1 : 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 726158-21-0) features a 1,2,4-triazole ring instead, enhancing metal-coordination capacity but reducing planarity .

Substituent Effects

  • 4-Bromophenyl vs. 4-Iodophenyl : Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide (, Compound 20) show heavier halogen substituents (iodine) improve antimicrobial activity (MIC: 8 µg/mL for E. coli) but may reduce solubility .
  • 2-Methoxy-5-Methylphenyl vs. 2-Fluorophenyl : Fluorine substitution in analogs (e.g., N-(2-fluorophenyl)acetamide derivatives) increases electronegativity and bioavailability but may alter target binding .

Antimicrobial Activity

Compound MIC (µg/mL, E. coli) Key Structural Features Reference
Target Compound Not reported Benzothienopyrimidinone core
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide 8.0 4-Iodophenyl, triazole ring
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide 16.0 4-Fluorobenzyl, triazole ring

Enzyme Inhibition

Compound % Inhibition (AChE) Key Structural Features Reference
Target Compound Not reported Benzothienopyrimidinone core
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide 78.2% Oxadiazole, nitro substituent
5-(4-Methylphenyl)-1,3,4-oxadiazole-2yl analog 65.5% Methylphenyl, oxadiazole

Oxadiazole-containing analogs demonstrate significant acetylcholinesterase (AChE) inhibition, attributed to their electrophilic sulfur and hydrogen-bonding capacity . The target compound’s pyrimidinone core may offer similar advantages but requires empirical validation.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s logP is predicted to be ~3.5 (estimated from C₂₄H₂₃N₃O₃S₂), higher than triazole analogs (e.g., CAS 726158-21-0, logP ~2.8) due to its bulky benzothienopyrimidinone group .
  • Metabolic Stability : The 4-bromophenyl group may slow oxidative metabolism compared to fluorine- or chlorine-substituted analogs .
  • Solubility : The methoxy and methyl groups enhance aqueous solubility relative to unsubstituted phenylacetamides .

Key Research Findings and Gaps

  • Unanswered Questions : Biological activity data (MIC, IC₅₀) for the target compound are absent in the provided evidence, limiting direct comparison.
  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to other thioacetamides, using NaH/DMF-mediated coupling (as in ) or Sheldrick’s SHELX refinement for crystallography .

Biological Activity

The compound 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, including its anticancer and antimicrobial activities.

Structural Information

  • Chemical Formula : C16H16BrN2O2S
  • Molecular Weight : 368.27 g/mol
  • SMILES Notation : CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
  • InChIKey : YTDUMJIXXOZBLS-UHFFFAOYSA-N

Synthesis

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves:

  • Reaction of 4-bromothiophenol with an appropriate acetamide derivative.
  • Utilization of standard organic synthesis techniques such as amidation and substitution reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.61 µg/mL against colon carcinoma HCT-15 cells, indicating strong anticancer potential . The structure-activity relationship (SAR) suggests that the presence of the bromine atom and the methoxy group enhances the compound's efficacy by improving hydrophobic interactions with target proteins .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AHCT-151.61Induction of apoptosis
Compound BA-431<0.5Inhibition of Bcl-2 protein
Compound CMCF-75.00Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin . The presence of the bromine atom is crucial for enhancing antimicrobial activity, as evidenced by SAR studies.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Comparison Standard
Staphylococcus aureus32Norfloxacin
Escherichia coli64Ampicillin
Pseudomonas aeruginosa128Ciprofloxacin

Case Studies

  • Anticancer Efficacy : A study conducted on various derivatives of this compound revealed that modifications at the phenyl ring significantly affect cytotoxicity. The introduction of electron-donating groups was found to enhance activity against cancer cell lines, suggesting a potential pathway for drug design .
  • Antimicrobial Testing : In a comparative study, the compound exhibited superior antibacterial activity against multi-drug resistant strains compared to conventional antibiotics. The study emphasized the importance of structural modifications in achieving enhanced bioactivity .

Q & A

Q. What are the key synthetic steps for preparing 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide?

The synthesis typically involves:

  • Nucleophilic substitution : Reacting 4-bromothiophenol with a halogenated acetamide intermediate.
  • Coupling reactions : Using carbodiimide-based reagents (e.g., DCC) to link aromatic moieties.
  • Purification : Column chromatography or recrystallization to isolate the final product .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to verify substituent positions (e.g., bromophenyl and methoxy groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups like sulfanyl and acetamide .

Q. How can researchers ensure compound purity before biological assays?

  • Use HPLC with UV detection to assess purity (>95% threshold).
  • Perform elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved?

  • Compare experimental data with density functional theory (DFT)-calculated spectra to assign ambiguous signals.
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve coupling patterns and confirm connectivity .

Q. What experimental strategies optimize synthetic yield for scale-up?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Temperature control : Lower temperatures reduce side reactions during coupling steps .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling variants .

Q. How to design assays for evaluating biological activity (e.g., anticancer or antimicrobial)?

  • Enzyme inhibition assays : Target α-glucosidase for antidiabetic potential or topoisomerase for anticancer activity .
  • MIC assays : Test antimicrobial efficacy against Gram-positive/negative strains using broth microdilution .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

Q. What methodologies address low solubility in in vitro studies?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. How to validate molecular targets using computational approaches?

  • Molecular docking : Screen against protein databases (PDB) to identify binding sites (e.g., kinase domains) .
  • MD simulations : Assess binding stability over 100-ns trajectories with AMBER or GROMACS .

Q. What strategies resolve discrepancies between in silico predictions and experimental bioactivity?

  • Mutagenesis studies : Modify suspected target residues to validate binding interactions.
  • SAR analysis : Synthesize analogs with substituent variations (e.g., halogen replacement) to refine activity .

Q. How to design stability studies under physiological conditions?

  • Forced degradation : Expose the compound to heat, light, and pH extremes (e.g., 40°C, pH 2–9) to identify degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time .

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